4'-fluoro-2'-methoxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
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Description
The compound “4’-fluoro-2’-methoxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. One of the benzene rings has a fluoro and a methoxy group attached, and the other ring is connected to a pyrrolidin-1-ylsulfonyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the fluoro, methoxy, pyrrolidin-1-ylsulfonyl, and carboxylic acid groups would add various levels of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The fluoro and methoxy groups are generally quite stable, but could potentially be replaced by other groups under certain conditions. The carboxylic acid group could participate in various reactions, including esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the biphenyl group could increase its solubility in organic solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-25-17-11-14(19)4-5-16(17)12-8-13(18(21)22)10-15(9-12)26(23,24)20-6-2-3-7-20/h4-5,8-11H,2-3,6-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOEQVLMYMLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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